2-(Fluoromethyl)piperidine hydrochloride

CAS No.: 886216-73-5

Cat. No.: VC2670452

Molecular Formula: C6H12FN

Molecular Weight: 117.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886216-73-5 |

|---|---|

| Molecular Formula | C6H12FN |

| Molecular Weight | 117.16 g/mol |

| IUPAC Name | 2-(fluoromethyl)piperidine |

| Standard InChI | InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 |

| Standard InChI Key | VMMNQROZBNSKSB-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CF.Cl |

| Canonical SMILES | C1CCNC(C1)CF |

Introduction

Physical and Chemical Properties

Structure and Identification

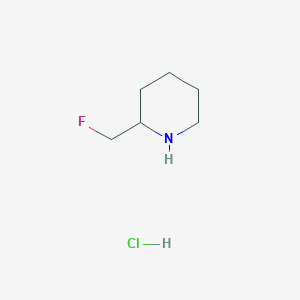

2-(Fluoromethyl)piperidine hydrochloride consists of a six-membered nitrogen-containing heterocyclic ring (piperidine) with a fluoromethyl group attached at the C-2 position. The compound is typically stabilized as a hydrochloride salt to enhance its stability and solubility characteristics. Multiple identification codes and descriptors are associated with this compound, as summarized in Table 1.

Table 1: Identification Parameters of 2-(Fluoromethyl)piperidine Hydrochloride

| Parameter | Value |

|---|---|

| CAS Numbers | 886216-73-5, 1638768-87-2 |

| Molecular Formula | C6H13ClFN |

| Molecular Weight | 153.62 g/mol |

| Parent Compound | 2-(Fluoromethyl)piperidine (CID 47003591) |

| InChI | InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H |

| InChIKey | TZEPUTKZDWKKRR-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CF.Cl |

Physical Properties

The physical characteristics of 2-(Fluoromethyl)piperidine hydrochloride contribute to its utility in research and synthetic applications. The compound exists as a solid at room temperature and possesses specific solubility characteristics that influence its handling and application in various experimental settings.

Chemical Reactions and Reactivity

2-(Fluoromethyl)piperidine hydrochloride demonstrates versatile chemical reactivity, making it valuable as a building block in organic synthesis and pharmaceutical research.

Oxidation and Reduction

The compound can undergo various oxidation and reduction reactions. Oxidation may yield N-oxides, while reduction could result in methylated derivatives depending on the specific conditions employed.

Functional Group Transformations

The presence of the fluoromethyl group and the secondary amine functionality allows for diverse chemical transformations:

-

N-alkylation or acylation reactions to form tertiary amines or amides

-

Substitution reactions involving the fluorine atom under specific conditions

-

Complexation with transition metals through the nitrogen atom

These reactive properties make the compound particularly useful as an intermediate in multi-step synthetic pathways.

Applications in Research

Pharmaceutical Development

Mechanism of Action in Biological Systems

The biological activity of 2-(Fluoromethyl)piperidine hydrochloride and its derivatives likely stems from specific molecular interactions facilitated by its structural features. The presence of the fluoromethyl group enhances the compound's lipophilicity and metabolic stability, critical properties for biological activity and drug-like characteristics.

Structural Influences on Activity

The stereochemistry at the C-2 position may influence biological activity, as seen with related compounds. For instance, in studies of phenanthrene-based tylophorine analogs with various functional groups on the piperidine moiety, the stereochemistry of substituents at the piperidine positions affected cytotoxic activity against tumor cell lines .

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, eye protection, lab coat |

| Ventilation | Work in a well-ventilated area or fume hood |

| Skin Contact | Wash immediately with soap and water |

| Eye Contact | Rinse with water for at least 15 minutes |

| Ingestion | Seek immediate medical attention |

| Inhalation | Move to fresh air and seek medical advice if symptoms persist |

Comparative Analysis with Related Compounds

To better understand the distinctive properties of 2-(Fluoromethyl)piperidine hydrochloride, it is useful to compare it with structurally related compounds.

Comparison with Other Fluorinated Heterocycles

Table 3: Comparison of 2-(Fluoromethyl)piperidine Hydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Differences |

|---|---|---|---|

| 2-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | 153.62 | Base compound of interest |

| (2S)-2-(Fluoromethyl)pyrrolidine hydrochloride | C5H11ClFN | 139.60 | Five-membered ring instead of six; defined stereochemistry |

| 2-(Trifluoromethyl)piperidine | C6H10F3N | 153.15 | Contains trifluoromethyl group instead of fluoromethyl |

The comparison highlights how small structural changes can significantly impact the properties and potential applications of these compounds. The pyrrolidine analog features a smaller ring size, while the trifluoromethyl analog contains three fluorine atoms instead of one, potentially affecting lipophilicity and metabolic stability to different degrees .

Current Research Directions

Current research involving 2-(Fluoromethyl)piperidine hydrochloride is primarily focused on its utility as a synthetic building block and its potential applications in medicinal chemistry. Several future research directions appear promising:

-

Development of improved synthetic methodologies with higher yields and stereoselectivity

-

Investigation of structure-activity relationships in derivatives containing the 2-(fluoromethyl)piperidine scaffold

-

Exploration of potential biological activities, particularly in the context of central nervous system applications

-

Application in the design of novel fluorine-containing pharmaceutical candidates with enhanced pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume